molecular formula C15H13N3O3S B2905304 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide CAS No. 1428348-01-9

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide

Cat. No. B2905304
CAS RN: 1428348-01-9
M. Wt: 315.35
InChI Key: FBOXWOQLDFCTOH-UHFFFAOYSA-N
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Description

The compound “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide” is a derivative of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . It is part of a class of compounds that have been studied for their potential pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reduction of a nitro group in a benzenesulfonamide derivative, followed by a reaction with trimethyl orthoacetate to give the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of a methyl group, a nucleophilic substitution with a pyrazolo[3,4-d]pyrimidin-4-amine derivative provides the respective iodide derivatives . These are then reacted with a series of arylboronic acids via Suzuki coupling to furnish the final 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold . The compound has a phenyl group attached to the 4-position of the thiadiazine ring and an acetamide group attached to the 2-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nitro group reduction, reaction with trimethyl orthoacetate, bromination, nucleophilic substitution, and Suzuki coupling .

Scientific Research Applications

Antimicrobial Activity

The benzothiadiazine dioxide scaffold has been reported to exhibit antimicrobial properties . This compound, with its specific functional groups, could be synthesized and tested for its efficacy against various bacterial and fungal strains. Research could explore its mechanism of action, potentially acting on bacterial cell walls or fungal membranes .

Antiviral Applications

Similar to its antimicrobial potential, this compound may also possess antiviral activities . It could be investigated for its ability to inhibit viral replication or for its use as a structural analog to interfere with viral protein synthesis .

Antidiabetic Potential

Research into the antidiabetic effects of this compound could be promising. It might be involved in the regulation of insulin release or the modulation of glucose metabolism, providing a new avenue for diabetes treatment .

Anticancer Research

This compound’s efficacy in cancer research could be explored, particularly its potential as a selective inhibitor in cancer cell lines. Its impact on cell proliferation and apoptosis could lead to novel therapeutic approaches for cancer treatment .

KATP Channel Activation

The activation of KATP channels is crucial in various physiological processes. This compound could be studied for its role as a KATP channel activator , which may have implications in pancreatic endocrine function and vascular smooth muscle relaxation .

AMPA Receptor Modulation

As an AMPA receptor modulator, this compound could be significant in neuroscience research. It could be used to study synaptic transmission and plasticity, which are vital for learning and memory .

Material Science Applications

Lastly, the unique properties of this compound make it suitable for applications in material science . It could be utilized in the development of new materials with specific electrical or mechanical properties.

Future Directions

Future research could explore the potential pharmacological activities of this compound, given the interest in 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives for their various biological activities . Additionally, further studies could investigate the influence of different functional groups on the compound’s properties and activity .

properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c16-14(19)10-18-17-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)22(18,20)21/h1-9H,10H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOXWOQLDFCTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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